3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3,5-dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQIEKVDAFFTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646854 | |
| Record name | 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-79-2 | |
| Record name | 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,5-Dibromo-4-aminopyridine
A patent details a method for synthesizing 3,5-dibromo-4-aminopyridine using pyridine or pyridinium salt as a raw material in a one-step reaction. This method involves reacting pyridine or its salt with an ammonium salt and \$$H2O2\$$ in an HBr solution.
- React pyridine or pyridinium salt with ammonium salt and \$$H2O2\$$ in HBr solution.
- The reaction is performed in one step.
- Uses cheap and simple raw materials.
- The reaction conditions are mild, and the process is environmentally friendly.
- Suitable for large-scale industrial production.
In a 100 mL three-necked flask equipped with a thermometer, a reflux condenser (cooled by a cryogenic constant temperature cooling pump) and magnetic stirring, add 6.0 g of pyridine (0.08 mol) and 10 mL of water, and add 11.5 g of (NH 4 ) 2 CO 3 (0.12 mol) , slowly drop 21.7g 48% HBr solution (0.13mol) after stirring for 5min, stir for 30min after adding, heat to 110°C, add 12mL 30% H 2 O 2 with a constant pressure dropping funnel (control the dripping speed, at 30- After 40min dripping), after dripping, the temperature was raised to 120°C and heated to reflux for 5h. After the reaction was completed, it was cooled to room temperature. The pH was adjusted to 10-11 with 6mol/L NaOH, extracted with tert-butyl methyl ether (25mL×5), and concentrated. After separation by thin layer chromatography, 11.5 g of 3,5-dibromo-4-aminopyridine was obtained by recrystallization with ethyl acetate:petroleum ether=1:15, and the yield was 59.9%.
Table 2: Optimization of reaction parameters
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 3 and 5 serve as key sites for nucleophilic and transition metal-catalyzed substitution.
Nucleophilic Aromatic Substitution
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Reagents/Conditions : Amines, alcohols, or thiols under basic conditions (e.g., KOH, NaH) in polar aprotic solvents (DMF, DMSO).
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Products : Substituted derivatives with amino, alkoxy, or thioether groups.
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Example : Substitution at position 5 with morpholine yields 3-bromo-5-morpholino-6-methyl-1H-pyrrolo[2,3-b]pyridine .
Transition Metal-Catalyzed Cross-Coupling
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Position Selectivity : The bromine at position 5 is more reactive in cross-coupling due to steric and electronic factors .
Reduction Reactions
Selective reduction of bromine substituents has been reported:
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Catalytic Hydrogenation : H₂ (1 atm) with Pd/C in ethanol reduces bromine at position 5 to hydrogen, yielding 3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine .
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Zinc-Mediated Reduction : Zn dust in acetic acid removes both bromine atoms, forming 6-methyl-1H-pyrrolo[2,3-b]pyridine .
Heterocyclic Functionalization
The pyrrolopyridine core participates in cycloaddition and ring-expansion reactions:
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Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a fused tetracyclic derivative .
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Oxidation : Treatment with m-CPBA oxidizes the pyrrole ring to a pyridine N-oxide, enhancing electrophilic substitution at position 2 .
Mechanistic Insights
Scientific Research Applications
2.1. Cancer Therapy
One of the primary applications of 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for cancer therapy.
- Inhibition of FGFRs : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a closely related derivative (compound 4h) demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 . This suggests that this compound may also possess similar inhibitory properties.
- Mechanism of Action : The mechanism involves binding to the active site of FGFRs, hindering their activity and thereby reducing cancer cell proliferation and inducing apoptosis. In vitro studies have shown that compounds with this scaffold can significantly inhibit the proliferation of breast cancer cells (e.g., 4T1 cells) and reduce their migration and invasion capabilities .
2.2. Enzyme Inhibition
The compound is also being investigated for its potential to inhibit specific enzymes involved in various biological pathways.
- SGK-1 Kinase Inhibition : There are indications that pyrrolo[2,3-b]pyridine derivatives can inhibit SGK-1 kinase activity. This kinase is involved in processes related to electrolyte balance in renal and cardiovascular diseases . Targeting SGK-1 may provide therapeutic avenues for managing conditions associated with its dysregulation.
2.3. Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules.
- Synthesis of Derivatives : The compound can be modified to produce various derivatives with enhanced biological activities or new properties. This adaptability makes it a valuable intermediate in drug development .
Case Studies and Experimental Findings
Several studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in preclinical models:
These findings illustrate the potential of compounds derived from the pyrrolo[2,3-b]pyridine scaffold as therapeutic agents against cancer.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The bromine atoms and the pyrrolo[2,3-b]pyridine core are critical for binding to the active site of the target enzyme or receptor.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural features, synthetic yields, and functional properties of 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine with related compounds:
Key Research Findings
Substituent-Driven Reactivity: Bromine and iodine atoms enable regioselective cross-coupling (e.g., 15 to 16), whereas ethynyl/cyano groups (e.g., 21f) expand π-conjugation for optoelectronic applications .
Stability Trade-offs : Methyl groups enhance stability but reduce solubility compared to polar substituents like carbamates or amides .
SAR Insights : The position of substituents (e.g., 3,5-dibromo vs. 3-nitro-5-aryl) critically impacts binding affinity in receptor studies, as seen in 8a .
Biological Activity
3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a fused pyrrolo[2,3-b]pyridine ring system characterized by the presence of two bromine atoms at positions 3 and 5, and a methyl group at position 6. This configuration enhances its reactivity and biological interactions.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant activity as FGFR inhibitors. FGFRs are crucial in various cellular processes such as proliferation and differentiation, making them vital targets in cancer therapy.
A study reported that certain pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory effects against FGFR isoforms with varying degrees of potency. For instance, one derivative exhibited an IC50 value of 1.9 mM against FGFR1 . The structural modifications in these compounds can enhance their binding affinity and selectivity toward FGFRs.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various studies. In vitro assays have shown that derivatives can inhibit the proliferation of cancer cell lines such as Hep3B and 4T1 cells in a concentration-dependent manner . The anti-proliferative effects were attributed to the ability of these compounds to interfere with critical signaling pathways involved in tumor growth.
Mechanistic Studies
Mechanistic investigations have focused on the interaction between this compound and its biological targets. Co-crystallization studies have revealed specific interactions at the molecular level that contribute to its inhibitory effects on FGFRs. For example, hydrogen bonds formed between the compound and amino acid residues in the receptor were identified as key factors enhancing its activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions allowing for the introduction of various substituents that can modulate its biological properties . The flexibility in synthesis means that numerous derivatives can be created to optimize their pharmacological profiles.
Comparative Biological Activity Table
| Compound Name | Target | IC50 Value (mM) | Biological Activity |
|---|---|---|---|
| This compound | FGFR1 | 1.9 | Potent inhibitor |
| Pyrrolo[2,3-b]pyridine derivative A | FGFR4 | 0.44 | Anti-proliferative against Hep3B cells |
| Pyrrolo[2,3-b]pyridine derivative B | HNE | Not specified | Inhibitory activity |
Q & A
Q. What are the common synthetic routes for preparing 3,5-dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, and how can intermediates be characterized?
Key methods include halogenation and Suzuki-Miyaura cross-coupling. For example, bromination of the pyrrolo[2,3-b]pyridine core can be achieved using bromine or N-bromosuccinimide under controlled conditions. Intermediates like 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) are synthesized via methylation with NaH and methyl iodide in THF, yielding 75% after crystallization . Structural confirmation relies on H/C NMR and HRMS, as demonstrated for analogs like compound 21e (98% purity) .
Q. How can spectroscopic techniques validate the structure of 3,5-dibromo-6-methyl derivatives?
H NMR is critical for confirming substitution patterns. For instance, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9) appears at δ 9.93 ppm, while aromatic protons in disubstituted analogs (e.g., 21b) show distinct coupling constants ( Hz) . HRMS data (e.g., [M+H]+ calcd for C23H18N2O2: 355.14409) and C NMR chemical shifts (e.g., 185.58 ppm for aldehyde carbons) further corroborate structural assignments .
Q. What purification strategies are effective for pyrrolo[2,3-b]pyridine derivatives?
Silica gel chromatography with gradient elution (e.g., dichloromethane:methanol 98:2 to 90:10) is standard. For polar intermediates like 3-amino-pyrrolo[2,3-b]pyridines, rapid purification is essential due to decomposition risks, as seen in the synthesis of 8a (36% yield after flash chromatography) .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination and functionalization be addressed?
Regioselective bromination at the 3- and 5-positions requires careful control of reaction conditions. For example, Han et al. (2017) achieved high regioselectivity in nitro-substituted analogs using directed metalation strategies . Computational methods (e.g., reaction path searches via quantum chemical calculations) can predict optimal conditions, as proposed by ICReDD for reducing trial-and-error approaches .
Q. What strategies optimize the stability of reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines?
Immediate derivatization (e.g., acylation with nicotinoyl chloride) prevents decomposition. In synthesizing 8a, the 3-amino intermediate was stabilized by in situ acylation in pyridine/THF, yielding a stable nicotinamide derivative (99% purity) .
Q. How do electronic and steric effects influence Suzuki-Miyaura coupling efficiency?
Bulky substituents (e.g., 3,4-dimethoxyphenyl) require tailored catalysts. Pd(PPh) and KCO in toluene/EtOH (105°C) enabled efficient coupling for 11 (58% yield), while electron-deficient boronic acids (e.g., 3-thienyl) achieved 96% yield in analogous reactions .
Q. How can contradictory yield data in similar reactions be analyzed?
Discrepancies (e.g., 36% yield for 21e vs. 75% for 22) may arise from purification challenges or intermediate instability. Systematic variation of solvents (THF vs. DMF), catalysts (Pd loading), and temperature can isolate critical factors .
Q. What computational tools aid in designing novel derivatives with improved bioactivity?
ICReDD’s hybrid computational-experimental framework combines quantum chemical calculations (e.g., transition state modeling) with machine learning to prioritize synthetic targets. This approach reduces development time by 30–50% .
Methodological and Data Analysis Questions
Q. How to resolve conflicting NMR assignments in densely substituted pyrrolo[2,3-b]pyridines?
Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For 8a, HMBC correlations confirmed the nicotinamide carbonyl (δ 163.46 ppm) coupling with adjacent aromatic protons .
Q. What statistical methods are suitable for SAR studies of 3,5-disubstituted analogs?
Multivariate analysis (e.g., PCA or PLS regression) can correlate substituent electronic parameters (Hammett σ) with bioactivity. Stokes et al. (2013) applied this to kinase inhibitor SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
